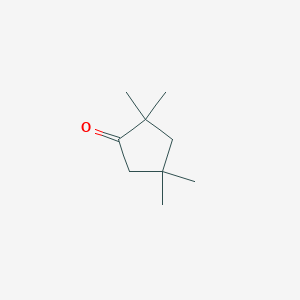
3-Isobutylisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutylisoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The specific structure of 3-isobutylisoxazole-5-carboxylic acid includes an isoxazole ring substituted with an isobutyl group at the 3-position and a carboxylic acid group at the 5-position.
Synthesis Analysis
The synthesis of isoxazole derivatives can be complex due to the need for regioselective functionalization. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by iron(II) . Although this process does not directly pertain to 3-isobutylisoxazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its synthesis. The controlled isomerization of isoxazole derivatives under specific conditions demonstrates the potential for creating a variety of isoxazole-based compounds, including those with carboxylic acid functionalities.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The regioselective lithiation of isothiazole derivatives, as reported in the literature, suggests that similar strategies could be employed for the functionalization of isoxazole compounds . The position of substituents on the isoxazole ring is crucial for the chemical properties and reactivity of the compound. In the case of 3-isobutylisoxazole-5-carboxylic acid, the isobutyl and carboxylic acid groups are likely to influence the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, including selective esterification under Mitsunobu conditions . The study on 5,5'-dimethyl-3,3'-azoisoxazole demonstrates the selective esterification of benzylic alcohols and phenols with carboxylic acids . This suggests that 3-isobutylisoxazole-5-carboxylic acid could potentially be used as a substrate in similar esterification reactions, given the presence of the carboxylic acid group that can react with alcohols to form esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isobutylisoxazole-5-carboxylic acid would be influenced by both the isoxazole ring and the substituents attached to it. The presence of the carboxylic acid group is expected to contribute to the compound's acidity and solubility in polar solvents. The isobutyl group would add hydrophobic character and could affect the boiling point and melting point of the compound. The specific physical and chemical properties would need to be determined experimentally, as the provided papers do not directly address these aspects for 3-isobutylisoxazole-5-carboxylic acid.
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWIOKNXSJKWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649348 |
Source


|
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylisoxazole-5-carboxylic acid | |
CAS RN |
910321-93-6 |
Source


|
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)




![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)


